Iseganan hydrochloride

Description

Contextualization within Antimicrobial Peptide Research

Iseganan (B549172) hydrochloride is a prominent example of a synthetic antimicrobial peptide (AMP) developed for research and potential therapeutic applications. nih.govnih.gov AMPs are a diverse group of naturally occurring molecules that form a crucial part of the innate immune system in a wide range of organisms. nih.govscispace.com They are characterized by their broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and some viruses. nih.govatsjournals.org

A key focus of AMP research is their distinct mechanism of action compared to conventional antibiotics. nih.govresearchgate.net Generally, cationic AMPs are electrostatically attracted to the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. nih.govscispace.com This interaction often leads to membrane disruption and permeabilization, causing cell death. researchgate.netresearchgate.net This mechanism is believed to contribute to a lower propensity for inducing microbial resistance compared to traditional antibiotics. atsjournals.orgresearchgate.net Iseganan, as a synthetic analog, was designed to mimic these properties, exhibiting rapid microbicidal activity. nih.govatsjournals.org

The study of Iseganan hydrochloride has provided valuable insights into the structure-activity relationships of AMPs, helping researchers understand how modifications to peptide sequences can influence their antimicrobial efficacy and selectivity. researchgate.netnih.gov

Historical Perspective of Protegrin Discovery and Iseganan Development for Research

The development of Iseganan is directly linked to the discovery of protegrins, a family of potent, cysteine-rich, beta-hairpin antimicrobial peptides isolated from porcine leukocytes. researchgate.netnih.govinfezmed.it Protegrin-1 (B1576752) (PG-1), the most studied of these, demonstrated a broad spectrum of antimicrobial activity but also showed some toxicity to mammalian cells. nih.govnih.gov

This discovery spurred research into creating synthetic analogs with improved therapeutic profiles. nih.gov An extensive structure-activity relationship (SAR) study involving hundreds of protegrin analogues was conducted to understand the connection between the primary and secondary structures and their antimicrobial functions. researchgate.net This research revealed that the β-sheet structure, stabilized by two disulfide bridges, is crucial for the stability and activity of protegrins. researchgate.net

Through this research, Iseganan (also known as IB-367) was identified. researchgate.netnih.gov It is a 17-amino-acid synthetic analog of the 18-amino-acid protegrin-1. scispace.comresearchgate.net The goal of its development was to create a compound with the potent, broad-spectrum antimicrobial activity of native protegrins while potentially mitigating some of the associated toxicities. nih.gov this compound is the salt form of this synthetic peptide. scispace.comresearchgate.net

Fundamental Research Questions Pertaining to this compound

The investigation of this compound has been guided by several fundamental research questions that are central to the broader field of antimicrobial peptide research:

Mechanism of Action: A primary research focus has been to elucidate the precise mechanism by which Iseganan kills microbial cells. Studies have investigated its interaction with bacterial membranes, including its ability to bind to components like LPS, leading to membrane permeabilization and disruption. researchgate.netresearchgate.net Research has described a unique "Hydro-Osmotic Trans-Tesseral Extrusion and Rupture" (HOTTER) mechanism, where the peptide causes rapid water influx, swelling, and eventual rupture of the bacterial cell. researchgate.net

Structure-Activity Relationship (SAR): Researchers have extensively studied how the specific amino acid sequence and structure of Iseganan and its analogs relate to their antimicrobial potency and spectrum. researchgate.netnih.gov This includes understanding the importance of cationic charge and amphiphilicity for its interaction with microbial membranes. researchgate.net

Spectrum of Activity: A significant area of investigation has been to characterize the in vitro inhibitory activity of Iseganan against a wide range of clinically relevant pathogens, including both Gram-positive and Gram-negative bacteria and yeasts. atsjournals.orgresearchgate.net

Propensity for Resistance: A critical question has been whether bacteria can develop resistance to Iseganan. Research has suggested a low propensity for inducing resistance, a key potential advantage over conventional antibiotics. nih.govatsjournals.org Studies have shown that the minimal inhibitory concentration (MIC) of Iseganan remained stable during treatment courses. researchgate.netnih.gov

Biophysical Interactions: Biophysical studies have aimed to understand the detailed interactions of Iseganan with lipid bilayers that mimic bacterial and eukaryotic membranes. nih.gov These studies explore how the peptide inserts into and forms pores within these membranes, providing a molecular-level understanding of its action. nih.gov

Research Findings on this compound

In Vitro Antimicrobial Activity

Research has demonstrated the broad-spectrum antimicrobial activity of this compound against various microorganisms.

| Organism Type | Representative Species | MIC Range (μg/ml) | Reference |

| Gram-positive bacteria | Streptococcus mitis, Streptococcus sanguis, Streptococcus salivarius, Staphylococcus aureus (including MRSA) | 0.13 - 64 | researchgate.net |

| Gram-negative bacteria | Klebsiella sp., Escherichia coli, Pseudomonas aeruginosa | 0.06 - 8 | researchgate.net |

MIC (Minimal Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Microbial Load Reduction in a Clinical Research Setting

In a phase III clinical trial focused on patients receiving stomatotoxic chemotherapy, the antimicrobial efficacy of an Iseganan HCl oral rinse was evaluated.

| Time Point | Microbial Load Reduction (log10 CFU) - Iseganan HCl Group | Microbial Load Reduction (log10 CFU) - Placebo Group | Statistical Significance (P-value) | Reference |

| After Day 1 of Treatment | 1.59 | 0.18 | < 0.0001 | researchgate.netnih.gov |

| Last Day of Study | Statistically significant difference from placebo | - | < 0.05 | researchgate.netnih.gov |

CFU (Colony-Forming Units) is a measure used to estimate the number of viable bacteria or fungal cells in a sample.

Properties

CAS No. |

256475-21-5 |

|---|---|

Molecular Formula |

C78H127ClN30O18S4 |

Molecular Weight |

1936.8 g/mol |

IUPAC Name |

(1R,4S,7R,12R,15S,18R,21S,24S,30S)-N-[(2S)-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]-7-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-21-benzyl-24,30-bis(3-carbamimidamidopropyl)-4-[(4-hydroxyphenyl)methyl]-3,6,14,17,20,23,26,29,32-nonaoxo-15-propan-2-yl-9,10,34,35-tetrathia-2,5,13,16,19,22,25,28,31-nonazabicyclo[16.14.4]hexatriacontane-12-carboxamide;hydrochloride |

InChI |

InChI=1S/C78H126N30O18S4.ClH/c1-39(2)28-49(99-57(111)32-93-56(110)31-94-63(115)45(79)16-10-24-89-75(81)82)66(118)103-53-36-128-130-38-55(72(124)107-60(40(3)4)73(125)96-34-58(112)97-46(62(80)114)17-11-25-90-76(83)84)106-74(126)61(41(5)6)108-71(123)54-37-129-127-35-52(104-68(120)51(102-70(53)122)30-43-20-22-44(109)23-21-43)69(121)100-47(18-12-26-91-77(85)86)64(116)95-33-59(113)98-48(19-13-27-92-78(87)88)65(117)101-50(67(119)105-54)29-42-14-8-7-9-15-42;/h7-9,14-15,20-23,39-41,45-55,60-61,109H,10-13,16-19,24-38,79H2,1-6H3,(H2,80,114)(H,93,110)(H,94,115)(H,95,116)(H,96,125)(H,97,112)(H,98,113)(H,99,111)(H,100,121)(H,101,117)(H,102,122)(H,103,118)(H,104,120)(H,105,119)(H,106,126)(H,107,124)(H,108,123)(H4,81,82,89)(H4,83,84,90)(H4,85,86,91)(H4,87,88,92);1H/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,60-,61-;/m0./s1 |

InChI Key |

LIODALMQEWEPTB-OWIKXPBHSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)NC(=O)[C@@H](NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)CNC(=O)CNC(=O)[C@H](CCCNC(=N)N)N.Cl |

Canonical SMILES |

CC(C)CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)N.Cl |

Origin of Product |

United States |

Structural Biology and Design of Iseganan Hydrochloride

Classification as a Protegrin Analog and Member of the Cathelicidin (B612621) Family

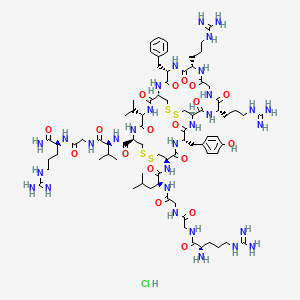

Iseganan (B549172) hydrochloride, also known as IB-367, is a synthetic antimicrobial peptide classified as a protegrin analog. nih.govcancer.govfrontiersin.orgatsjournals.orgatsjournals.org It is derived from protegrin-1 (B1576752), a naturally occurring host defense peptide. frontiersin.orgresearchgate.netresearchgate.net Protegrins belong to the cathelicidin family of antimicrobial peptides (AMPs), which are a crucial component of the innate immune system in many vertebrates. nih.govmdpi.commdpi.com Cathelicidins are distinguished by a highly conserved N-terminal signal peptide and a "cathelin" domain, which precedes the variable C-terminal domain that constitutes the active antimicrobial peptide. mdpi.com Iseganan's development was the result of structure-activity relationship studies on the natural protegrin-1 molecule. researchgate.net

The natural templates for Iseganan, the protegrins, were originally isolated from the leukocytes (white blood cells) of pigs (Sus scrofa). frontiersin.orgmdpi.comwikipedia.orgresearchgate.net These peptides are a key part of the pig's first line of defense against invading pathogens. wikipedia.org There are five known naturally occurring porcine protegrins, designated PG-1 through PG-5. mdpi.comwikipedia.org They are synthesized as larger precursor proteins that include a cathelin-like domain before being processed into their mature, active form. wikipedia.orgasm.org

Iseganan is a 17-amino-acid peptide. nih.govresearchgate.net Its structure is defined by a specific sequence of amino acids and crucial intramolecular bonds. The peptide features two disulfide bridges, which create a cyclic structure that enhances its stability. medchemexpress.comnih.govnih.gov These bonds form between the cysteine residues at positions 5 and 14, and at positions 7 and 12. medchemexpress.comnih.gov Iseganan is a truncated version of the 18-amino-acid Protegrin-1, differing slightly in its composition. frontiersin.orgresearchgate.net

Table 1: Sequence Comparison of Iseganan and Protegrin-1 This interactive table details the amino acid sequences of Iseganan and its natural parent compound, Protegrin-1.

| Peptide | Length | Sequence | Disulfide Bridges |

|---|---|---|---|

| Iseganan (IB-367) | 17 amino acids | R-G-G-L-C-Y-C-R-G-R-F-C-V-C-V-G-R-NH₂ medchemexpress.comnih.govcpu-bioinfor.org | Cys5-Cys14, Cys7-Cys12 medchemexpress.comnih.gov |

| Protegrin-1 (PG-1) | 18 amino acids | R-G-G-R-L-C-Y-C-R-R-R-F-C-V-C-V-G-R frontiersin.org | Cys6-Cys15, Cys8-Cys13 mdpi.com |

Origin of Natural Protegrins from Porcine Leukocytes

Physico-chemical Principles Governing Antimicrobial Peptide Activity

Cationicity , the net positive charge of the peptide, is a primary driver of antimicrobial activity. acs.org Most AMPs have a net charge of +2 or higher. frontiersin.orgfrontiersin.org This positive charge facilitates the initial electrostatic attraction to the negatively charged components of microbial cell membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.comfrontiersin.org Iseganan is rich in positively charged arginine residues, contributing to its strong cationic nature. wikipedia.org

Hydrophobicity , the tendency of the peptide to repel water, is crucial for membrane disruption. researchgate.net After the initial electrostatic binding, the hydrophobic regions of the peptide interact with and insert into the lipid core of the bacterial membrane. researchgate.netfrontiersin.org An excess of hydrophobicity, however, can lead to a loss of selectivity and toxicity toward host cells. researchgate.net The design of effective AMPs involves optimizing the balance between cationicity and hydrophobicity. researchgate.net

The combination of cationic (hydrophilic) and hydrophobic residues gives AMPs an amphipathic structure, meaning they have spatially distinct polar and nonpolar faces. mdpi.comfrontiersin.org In aqueous solution, many AMPs are unstructured, but upon encountering a microbial membrane, they fold into their characteristic amphipathic secondary structures, such as α-helices or β-sheets. mdpi.comresearchgate.net Iseganan and other protegrins form a β-hairpin structure, which is a type of antiparallel β-sheet. mdpi.comwikipedia.org

This amphipathic conformation is critical for interacting with the cell membrane. The positively charged, hydrophilic face of the peptide interacts with the negatively charged membrane surface and phospholipid head groups, while the hydrophobic face penetrates the nonpolar, acyl-chain interior of the lipid bilayer. frontiersin.orguq.edu.au This insertion disrupts the membrane's integrity, leading to the formation of pores or other defects that cause leakage of cellular contents and ultimately, cell death. cancer.govresearchgate.net

Table 2: Key Physico-chemical Principles of AMPs This interactive table summarizes the core principles that enable the antimicrobial function of peptides like Iseganan.

| Principle | Description | Role in Antimicrobial Activity |

|---|---|---|

| Cationicity | The net positive electrical charge of the peptide, primarily from arginine and lysine (B10760008) residues. mdpi.com | Mediates initial electrostatic attraction and binding to negatively charged microbial membranes. acs.orgfrontiersin.org |

| Hydrophobicity | The property of being nonpolar and repelling water, conferred by hydrophobic amino acids. mdpi.com | Drives the insertion of the peptide into the lipid core of the cell membrane, leading to disruption. researchgate.net |

| Amphipathicity | The spatial separation of hydrophilic (cationic) and hydrophobic residues into distinct domains within the peptide's folded structure. frontiersin.org | Allows the peptide to interact with both the surface and the interior of the lipid bilayer, facilitating membrane permeabilization. mdpi.comuq.edu.au |

Role of Cationicity and Hydrophobicity

Synthetic Methodologies and Peptide Engineering

The creation of Iseganan is a direct result of advances in synthetic chemistry and peptide engineering. These technologies allow for the production of peptides that are scarce in nature and the design of novel analogs with improved properties. mdpi.com

Chemical synthesis, particularly solid-phase peptide synthesis (SPPS) , is a standard method for producing peptides like Iseganan. mdpi.com This process involves sequentially adding amino acids to a growing peptide chain that is anchored to a solid resin support.

Peptide engineering involves the strategic modification of a peptide's sequence or structure to enhance its activity, stability, or selectivity. Common strategies include:

Amino Acid Substitution: Replacing specific amino acids to alter properties like charge or hydrophobicity. zoores.ac.cn For example, substituting a lysine with an arginine can change the way the peptide interacts with membranes. nih.gov

Cyclization: Transforming a linear peptide into a cyclic one to improve stability and resistance to degradation by proteases. nih.govzoores.ac.cn Iseganan's structure is stabilized by two internal disulfide bonds, a form of cyclization that creates a more compact and rigid conformation. medchemexpress.comnih.gov

Terminal Modification: Altering the N-terminus or C-terminus of the peptide. C-terminal amidation, as seen in Iseganan, is a common modification in natural AMPs that can enhance structural stability and antimicrobial activity. nih.govzoores.ac.cn

Truncation: Shortening the peptide sequence to create a smaller, potentially more efficient molecule. mdpi.com Iseganan is a truncated analog of Protegrin-1. researchgate.netmdpi.com

These engineering techniques allow for the systematic optimization of natural peptides, leading to the development of synthetic analogs like Iseganan with specific characteristics tailored for therapeutic applications. mdpi.comzoores.ac.cn

Solid-Phase Peptide Synthesis Approaches

The synthesis of iseganan and its analogs is primarily achieved through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support. A common technique employed is the Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis. researchgate.net This approach involves the use of Fmoc as a temporary protecting group for the N-terminus of the amino acids being added. The process is efficient for producing peptides like iseganan, which is a 17-amino-acid peptide. researchgate.netresearchgate.net SPPS facilitates the creation of numerous peptide analogs for structure-activity relationship (SAR) studies, which have been crucial in the development of iseganan as a clinical candidate. researchgate.netmdpi.com The synthesis process yields the peptide, which is then typically purified and obtained as a hydrochloride salt. dur.ac.uk

Analog Design Strategies for Structural and Functional Modulation

Impact of Amino Acid Substitutions on Activity and Structure

Amino acid substitution is a fundamental strategy in the design of iseganan analogs. uit.no The goal is to modulate the peptide's physicochemical properties, such as charge, hydrophobicity, and amphipathicity, which are critical for its interaction with microbial membranes. nih.govresearchgate.net

Key findings from substitution studies on protegrin analogs like iseganan include:

Charge: Reducing the net positive charge of the peptide generally leads to decreased antimicrobial activity, particularly against Gram-negative bacteria. This suggests that electrostatic interactions with the negatively charged bacterial outer membrane, including lipopolysaccharide (LPS), are a crucial initial step in the mechanism of action. researchgate.net

Hydrophobicity: The balance between hydrophobic and cationic residues is essential. While hydrophobic residues are necessary for membrane insertion, excessive hydrophobicity can lead to increased toxicity towards host cells. nih.gov Substituting polar amino acids into the hydrophobic face of the peptide has been shown to reduce activity. researchgate.net Conversely, strategic introduction of hydrophobic amino acids can enhance antimicrobial potency. nih.gov

Specific Substitutions: In one study on protegrin-1 (PG-1) analogs, a single substitution of Valine-16 with Arginine (V16R) in the C-terminal β-strand resulted in a significant reduction in hemolytic activity without compromising antimicrobial efficacy. This led to a more than 30-fold improvement in the therapeutic index. nih.gov This specific substitution was found to prevent the peptide from forming oligomeric structures in a membrane-like environment, which is linked to its toxicity. nih.gov

| Substitution Strategy | Impact on Iseganan Analogs | Supporting Evidence |

| Reduced Positive Charge | Decreased antimicrobial activity, especially against Gram-negative bacteria. | Implicates binding to lipopolysaccharide as a key mechanistic step. researchgate.net |

| Increased Hydrophobicity | Can enhance antimicrobial potency but may also increase toxicity. | Introduction of hydrophobic amino acids can increase biological activity. nih.gov |

| Polar Amino Acid Substitution | Substitutions in the hydrophobic face lead to reduced activity. | A large number of amino acid substitutions are tolerated, indicating the importance of overall structural features. researchgate.net |

| V16R Substitution in PG-1 | Significantly reduced hemolytic activity while maintaining antimicrobial activity. | Resulted in a ≥30-fold improved therapeutic index by preventing oligomerization. nih.gov |

Stereochemical Considerations in Peptide Design

The stereochemistry of the amino acid building blocks plays a crucial role in the stability and activity of antimicrobial peptides. Human peptides are composed of L-amino acids, making them susceptible to degradation by host and microbial proteases. nih.gov

Strategies involving stereochemistry include:

D-Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers is a common strategy to enhance proteolytic stability. nih.gov Since proteases are stereospecific, peptides containing D-amino acids are more resistant to enzymatic degradation. mdpi.com This modification can often maintain or even enhance antimicrobial activity because the interaction with bacterial membranes is not typically dependent on specific chiral receptors. nih.govmdpi.com In some cases, an all-D-amino acid version of a peptide has shown improved stability and retained antimicrobial activity. uit.no

Non-Natural Amino Acids: The incorporation of non-natural amino acids can also alter the peptide's conformation and increase its resistance to proteolysis. nih.gov

Terminal and Side-Chain Modifications (e.g., Amidation)

Modifications at the N- and C-termini and on the amino acid side chains are effective strategies for improving the stability and efficacy of AMPs. nih.gov

N-Terminal Acetylation: Acetylating the N-terminus can block the action of aminopeptidases, thereby increasing the peptide's half-life. nih.govfrontiersin.org However, this modification also removes a positive charge, which could potentially reduce antimicrobial potency. nih.govfrontiersin.org

Side-Chain Modifications: The addition of lipid moieties (lipidation) to the side chains of amino acids can increase the peptide's hydrophobicity and strengthen its interaction with the microbial membrane, leading to enhanced potency and resistance to proteolysis. nih.gov

Cyclization Strategies and Their Effects on Stability and Efficacy

Transforming linear peptides into cyclic structures is a powerful strategy to enhance their stability and biological activity. nih.govnih.gov Cyclization restricts the conformational flexibility of the peptide, which can lead to several advantages:

Increased Proteolytic Stability: Cyclic peptides are generally more resistant to degradation by proteases compared to their linear counterparts. nih.govnih.gov

Enhanced Efficacy: The rigidified structure of a cyclic peptide can lead to improved target binding and increased antimicrobial activity. nih.gov This is due to the formation of more compact structures that can penetrate and disrupt microbial membranes more effectively. nih.gov

Methods of Cyclization: Cyclization can be achieved through various means, including:

Head-to-tail cyclization: Forming a peptide bond between the N- and C-termini. lifetein.com

Side chain-to-side chain cyclization: Linking the side chains of two amino acids within the sequence. lifetein.com

Disulfide bond formation: Creating a covalent bond between the thiol groups of two cysteine residues, which is a common feature in naturally occurring cyclic peptides like defensins. nih.govlifetein.com

Development of Peptidomimetics and Non-Peptidic Analogs

To overcome the inherent limitations of peptides, such as poor stability and bioavailability, researchers have explored the development of peptidomimetics and non-peptidic analogs. nih.govacs.org These are molecules that mimic the structure and function of peptides but have modified backbones or other structural alterations to improve their drug-like properties. nih.gov

The core principle is to preserve the spatial arrangement of the critical side chains while altering the peptide backbone to make it resistant to proteases. nih.gov Examples of peptidomimetic approaches include:

β-peptides and Peptoids: These are polymers that mimic the structure of peptides but have altered backbone structures, making them impervious to protease activity. nih.gov

Oligoacyllysines: These are composed of repeating units of acyllysines and have shown antimicrobial properties. nih.gov

Non-peptidic analogs: These molecules are designed to mimic the pharmacophore of an antimicrobial peptide but are based on a non-peptidic scaffold. This can lead to compounds with improved stability and oral bioavailability. acs.org

Molecular and Cellular Mechanisms of Action of Iseganan Hydrochloride

Interaction with Microbial Membranes

The initial and most critical step in iseganan's antimicrobial activity is its interaction with the microbial cell envelope. As a cationic peptide, iseganan (B549172) is electrostatically attracted to the negatively charged components of microbial membranes. scispace.comnih.gov This selective targeting is a key feature of many antimicrobial peptides, allowing them to differentiate between microbial cells and the generally neutral membranes of mammalian cells. nih.govnih.gov

Binding Affinity to Lipopolysaccharide (LPS) in Gram-Negative Bacteria

In Gram-negative bacteria, the outer membrane is rich in lipopolysaccharide (LPS), a molecule that imparts a significant negative charge to the cell surface. scispace.comnih.gov Iseganan, carrying a net positive charge, demonstrates a strong binding affinity for LPS. researchgate.netresearchgate.net This interaction is not merely a surface-level attachment; it is a crucial step that facilitates the subsequent disruption of the bacterial membrane. mdpi.comnih.gov The binding of iseganan to LPS can neutralize the endotoxic properties of the latter and is considered a prerequisite for its antimicrobial action against Gram-negative bacteria. researchgate.net Studies on protegrin-1 (B1576752), from which iseganan is derived, have shown that a sufficient number of cationic residues is essential for potent activity against Gram-negative bacteria due to this necessary interaction with LPS. researchgate.net

Binding Affinity to Lipoteichoic Acid (LTA) in Gram-Positive Bacteria

Gram-positive bacteria lack an outer membrane but possess a thick peptidoglycan cell wall that is interspersed with lipoteichoic acid (LTA) and teichoic acids. scispace.comnih.gov These molecules are anionic polymers, providing the negative charge on the surface of Gram-positive bacteria. scispace.comnih.gov Iseganan's cationic nature facilitates its binding to LTA, initiating its antimicrobial effect. scispace.comfrontiersin.org This electrostatic attraction is the primary step that allows the peptide to accumulate at the bacterial surface and subsequently interact with the cytoplasmic membrane. nih.gov

Membrane Permeabilization and Pore Formation Models

Following the initial binding to surface components, iseganan acts to permeabilize the microbial membrane, leading to cell death. researchgate.netcancer.gov This process is multifaceted and involves several stages, ultimately resulting in the loss of membrane integrity and the leakage of essential cellular contents. researchgate.netasm.org While the precise structure of the pores formed by iseganan is a subject of ongoing research, several models have been proposed for antimicrobial peptides in general, including the barrel-stave, toroidal pore, and carpet-like models. scialert.netmdpi.com

The interaction of iseganan with the bacterial cell wall is the first step toward membrane disruption. In Gram-negative bacteria, this involves traversing the outer membrane, a process facilitated by its binding to LPS. researchgate.net For Gram-positive bacteria, the peptide must penetrate the peptidoglycan layer. Some antimicrobial peptides have been observed to cause a thinning of the cell wall or membrane as they integrate into the lipid bilayer. mdpi.com This initial interaction destabilizes the cell envelope, paving the way for more significant disruption. nih.gov

The hallmark of iseganan's action is the rapid disruption of membrane integrity. researchgate.netresearchgate.net This leads to the leakage of intracellular components, such as ions and metabolites, and ultimately, cell lysis. researchgate.netscialert.net This permeabilization is a direct consequence of the peptide's insertion into and rearrangement of the lipid bilayer. nih.gov The formation of pores or channels allows for the unregulated passage of molecules across the membrane, dissipating critical electrochemical gradients necessary for cell survival. scialert.net

A key finding in the study of iseganan's mechanism is its ability to cause simultaneous permeabilization of both the inner and outer membranes of Gram-negative bacteria like E. coli. researchgate.net This coordinated disruption prevents the cell from mounting an effective defense and leads to a rapid and irreversible bactericidal effect. researchgate.net This process begins with a massive influx of water, causing the cell to swell. researchgate.net Portions of the inner membrane then extrude through openings in the peptidoglycan layer, forming osmotically fragile protrusions that ultimately rupture, releasing the cytoplasmic contents. researchgate.net

Disruption of Membrane Integrity and Leakage

Impact on Microbial Homeostasis and Vital Processes

Iseganan hydrochloride's bactericidal activity is characterized by its swift and severe disruption of essential life processes in microbes. Its primary target is the cell membrane, leading to a cascade of events that culminates in cell death.

Alterations in Bacterial Internal Homeostasis

Iseganan, a synthetic analog of the natural protegrin peptide, initiates its antimicrobial action by binding to anionic components of the microbial cell envelope, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria. tandfonline.comresearchgate.net This initial electrostatic interaction is followed by the peptide's insertion into the lipid bilayer, leading to the formation of pores or channels. tandfonline.com

This pore formation dramatically alters membrane permeability, creating voltage-dependent ion channels that disrupt the cell's ability to maintain its internal environment. tandfonline.com The immediate consequence is a massive, unregulated influx of water and a compensatory efflux of intracellular components, including vital potassium ions. researchgate.net This catastrophic loss of control over osmotic pressure and ion gradients leads to rapid bacterial swelling. researchgate.netresearchgate.net In Gram-negative bacteria like E. coli, this swelling causes portions of the inner membrane to extrude through the peptidoglycan layer, forming osmotically fragile protrusions that ultimately rupture, releasing the cell's cytoplasmic contents. researchgate.net A similar, though sometimes more contained, process of cytoplasmic rupture occurs in Gram-positive bacteria. researchgate.net This entire sequence represents a catastrophic alteration of the bacterium's internal homeostasis, leading to irreversible damage and cell death. tandfonline.comresearchgate.net

| Effect of Iseganan on Bacterial Homeostasis | Description | References |

| Membrane Binding | Electrostatic attraction and binding to lipopolysaccharide (LPS) and lipoteichoic acid (LTA) on the bacterial cell surface. | tandfonline.comresearchgate.net |

| Pore Formation | Insertion into the cell membrane, creating transmembrane pores or channels. | tandfonline.comtandfonline.com |

| Permeability Alteration | Drastic increase in membrane permeability, allowing unregulated passage of molecules. | tandfonline.comresearchgate.net |

| Ion & Fluid Imbalance | Massive influx of water and efflux of intracellular ions (e.g., K+), leading to a loss of osmotic control. | researchgate.net |

| Cellular Swelling & Rupture | Swelling due to water influx, leading to the extrusion of cytoplasmic contents and eventual cell lysis. | researchgate.netresearchgate.net |

Cessation of DNA and Protein Synthesis

The primary mechanism of Iseganan is the physical disruption of the cell membrane. researchgate.netnih.gov While some antimicrobial peptides (AMPs) are known to translocate across the bacterial membrane to directly inhibit intracellular processes like DNA, RNA, and protein synthesis, this is not the principal described mechanism for Iseganan. scialert.netscispace.com Instead, the cessation of macromolecular synthesis is a rapid and inevitable secondary consequence of the primary membrane damage. nih.gov

By permeabilizing the membrane, Iseganan causes the leakage of essential ions, metabolites, and energy-storing molecules like ATP. researchgate.net The collapse of the electrochemical gradients across the membrane also halts the cell's energy production. Without these crucial building blocks and the energy required for metabolic processes, the synthesis of DNA, RNA, and proteins quickly ceases, leading to a complete shutdown of vital cellular functions. scialert.netscispace.com

Distinctness from Conventional Antibiotic Mechanisms

The mechanism of Iseganan is fundamentally different from that of conventional antibiotics. nih.gov Traditional antibiotics typically act by inhibiting specific metabolic pathways or enzymatic processes. For example, beta-lactams inhibit cell wall synthesis, macrolides and tetracyclines block protein synthesis at the ribosome, and fluoroquinolones interfere with DNA replication enzymes. These mechanisms are highly specific.

In contrast, Iseganan's action is a rapid, physical disruption of the cell membrane, a mechanism that has been described as a "hydro-osmotic trans-tesseral extrusion and rupture" (HOTTER). researchgate.net This process is less specific to a single molecular target and more akin to a direct physical assault on the cell's structural integrity. nih.govresearchgate.net This distinction is a key reason for Iseganan's rapid bactericidal activity and its low propensity for inducing resistance. nih.govresearchgate.net

| Antimicrobial Class | Primary Mechanism of Action |

| Iseganan (Protegrin Analog) | Binds to and physically disrupts the cell membrane, causing pore formation, loss of homeostasis, and cell lysis. tandfonline.comresearchgate.netresearchgate.net |

| Beta-Lactams (e.g., Penicillin) | Inhibit enzymes responsible for peptidoglycan cross-linking in the bacterial cell wall. |

| Macrolides (e.g., Erythromycin) | Bind to the 50S ribosomal subunit, inhibiting protein synthesis. |

| Fluoroquinolones (e.g., Ciprofloxacin) | Inhibit DNA gyrase and topoisomerase IV, preventing DNA replication. |

| Aminoglycosides (e.g., Gentamicin) | Bind to the 30S ribosomal subunit, causing misreading of mRNA and disrupting protein synthesis. |

Potential for Resistance Development to this compound

A significant advantage of antimicrobial peptides like Iseganan is the low observed rate of resistance development compared to conventional antibiotics.

Low Propensity for Inducing Microbial Resistance in vitro

Numerous studies have highlighted Iseganan's low propensity for inducing microbial resistance. nih.govresearchgate.netatsjournals.org Its mechanism of rapid membrane disruption is difficult for bacteria to overcome through single-point mutations, which is a common pathway for developing resistance to traditional antibiotics that target specific enzymes. researchgate.netresearchgate.net Modifying the entire cell membrane structure is a much more complex biological challenge for a microbe.

Clinical trial data supports this low resistance potential. In a phase III trial involving patients receiving stomatotoxic chemotherapy, the minimal inhibitory concentration (MIC) of Iseganan against oral microbes remained unchanged throughout the course of treatment. researchgate.net This suggests that even with repeated exposure, the bacteria did not develop significant resistance. researchgate.net Other research has noted that resistant mutants could not be generated even after repeated passages of bacteria with subinhibitory concentrations of a similar antimicrobial peptide. scispace.com

Cross-Resistance Profile with Other Antimicrobials

Iseganan has demonstrated a lack of cross-resistance with many conventional antibiotics. nih.govresearchgate.net Its unique mechanism of action means that it is often effective against bacteria that have already developed resistance to other drug classes, such as methicillin-resistant Staphylococcus aureus (MRSA). tandfonline.comnih.govncats.io

However, the potential for cross-resistance with other antimicrobial peptides exists. A 2024 study investigating antimicrobial peptide resistance genes found that polymyxin (B74138) B, another cationic peptide that targets the bacterial membrane, demonstrated the highest level of cross-resistance with other tested AMPs, including Iseganan. This suggests that modifications to the bacterial membrane, such as changes to the net surface charge of LPS, could potentially confer reduced susceptibility to multiple cationic peptides.

Conversely, some studies have shown a synergistic effect when Iseganan is combined with certain conventional antibiotics. A study on S. aureus isolates from cystic fibrosis patients revealed a synergistic relationship between Iseganan (IB-367), fusidic acid, and co-trimoxazole. tandfonline.com The proposed mechanism for this synergy is that Iseganan's membrane-disrupting activity enhances the permeability of the cell, facilitating the entry of the other antibiotics to their intracellular targets. tandfonline.com

Microbial Adaptations and Resistance Mechanisms to Antimicrobial Peptides (General)

The emergence of bacterial resistance to antimicrobial peptides (AMPs) is a significant concern, though it is considered less prevalent than resistance to conventional antibiotics. frontiersin.org This is partly because AMPs often have multiple cellular targets, with the primary point of attack being the cell membrane, making it more difficult for bacteria to develop resistance without compromising essential cellular functions. frontiersin.org However, bacteria can and do evolve resistance to AMPs, particularly through a co-evolutionary process with their hosts. mdpi.com The misuse of AMPs, such as colistin, in clinical settings has alarmingly accelerated the development and spread of resistance genes, often through horizontal gene transfer. mdpi.com Bacteria have developed a diverse array of strategies to counteract the effects of AMPs. These mechanisms can be broadly categorized as alterations of the cell envelope, production of efflux pumps, and enzymatic degradation of the peptides. mdpi.comnih.gov

A primary defense mechanism involves modifying the bacterial cell surface to reduce the binding affinity of cationic AMPs. imrpress.com Since the vast majority of AMPs are positively charged, they are electrostatically attracted to the negatively charged components of bacterial cell envelopes. mdpi.com Bacteria can reduce this attraction by altering the net charge of their surface molecules.

In Gram-positive bacteria, a key strategy is the modification of teichoic acids. nih.gov The dlt operon, for instance, mediates the esterification of teichoic acids with D-alanine, which introduces positive charges and thus reduces the net negative charge of the cell wall. frontiersin.orgnih.gov This D-alanylation has been shown to confer resistance to cationic AMPs in various species, including Staphylococcus aureus and Streptococcus pyogenes, by creating an electrostatic repulsion that hinders AMP binding. frontiersin.org In some cases, like in Streptococcus agalactiae, D-alanylation may also increase resistance by enhancing the physical density and rigidity of the cell wall, thereby decreasing its permeability to AMPs. frontiersin.orgnih.gov Another modification in Gram-positive bacteria involves the MprF protein, which adds positively charged L-lysine to membrane phospholipids (B1166683), further reducing the membrane's negative charge. frontiersin.orgnih.gov

Beyond charge alteration, bacteria can physically shield themselves from AMPs. oup.com The production of a polysaccharide capsule can act as a physical barrier, binding to AMPs and preventing them from reaching the cell membrane. nih.govoup.com For example, the capsule of Klebsiella pneumoniae has been shown to increase resistance to defensins and polymyxins. mdpi.com Similarly, components of biofilms, such as exopolysaccharides, can trap AMPs, contributing to the high resistance of biofilm-associated infections. nih.gov Some bacteria also produce surface proteins that can bind and sequester AMPs. imrpress.com For instance, the M1 protein on the surface of Streptococcus pyogenes can bind to the human cathelicidin (B612621) LL-37, neutralizing its activity. imrpress.com

Another significant resistance strategy is the active removal of AMPs from the cell via efflux pumps. nih.govelifesciences.org These are transport proteins that expel a wide range of toxic substances, including AMPs, from the bacterial cytoplasm or periplasm. microbiologyresearch.orgmdpi.com Several families of efflux pumps have been identified, including the ATP-binding cassette (ABC) transporters and the resistance-nodulation-division (RND) superfamily. microbiologyresearch.orgnih.gov In Staphylococcus aureus, the VraFG ABC transporter confers resistance to a variety of AMPs, including the human cathelicidin LL-37. royalsocietypublishing.org In Gram-negative bacteria like Pseudomonas aeruginosa and Klebsiella pneumoniae, RND-type efflux pumps such as the AcrAB-TolC system are known to contribute to resistance against polymyxins and other peptides. elifesciences.orgasm.org The overexpression of these pumps is often associated with multidrug resistance. mdpi.com

Finally, bacteria can directly inactivate AMPs through enzymatic degradation. mdpi.comfrontiersin.org Many pathogenic bacteria secrete proteases that can cleave and destroy AMPs. royalsocietypublishing.org The susceptibility of an AMP to proteolysis often depends on its structure; linear peptides like LL-37 are generally more vulnerable than cyclic peptides or those with disulfide bonds. mdpi.commdpi.com For example, Staphylococcus aureus secretes the metalloprotease aureolysin, which can inactivate LL-37. frontiersin.orgroyalsocietypublishing.org Similarly, the cysteine protease SpeB produced by Group A Streptococcus can degrade a variety of host AMPs. royalsocietypublishing.org

These resistance mechanisms are often interconnected and can be induced in response to the presence of AMPs, highlighting the adaptive capabilities of bacteria in evading host defenses and therapeutic agents. frontiersin.orgresearchgate.net

Data Tables

Table 1: General Mechanisms of Microbial Resistance to Antimicrobial Peptides

| Mechanism Category | Specific Strategy | Description | Examples of Bacteria | References |

| Alteration of Cell Envelope | Modification of Teichoic Acids (D-alanylation) | Incorporation of positively charged D-alanine into teichoic acids reduces the net negative charge of the Gram-positive cell wall, leading to electrostatic repulsion of cationic AMPs. | Staphylococcus aureus, Streptococcus pyogenes, Streptococcus agalactiae | frontiersin.orgnih.gov |

| Modification of Lipopolysaccharide (LPS) | Addition of positively charged groups (e.g., L-Ara4N) to the lipid A portion of LPS reduces the net negative charge of the Gram-negative outer membrane. | Salmonella Typhimurium, Pseudomonas aeruginosa | nih.gov | |

| Modification of Membrane Phospholipids (Lysinylation) | The MprF protein adds positively charged L-lysine to phospholipids, reducing the negative charge of the cell membrane. | Staphylococcus aureus, Listeria monocytogenes | frontiersin.orgnih.gov | |

| Physical Shielding (Capsule/Biofilm) | Extracellular polysaccharides form a physical barrier that can bind and sequester AMPs, preventing them from reaching the cell membrane. | Klebsiella pneumoniae, Streptococcus pneumoniae | nih.govoup.commdpi.com | |

| Active Efflux | Efflux Pumps | Transmembrane proteins actively transport AMPs out of the bacterial cell, preventing them from reaching their intracellular or membrane targets. | Staphylococcus aureus (VraFG), Pseudomonas aeruginosa (MexAB-OprM), Klebsiella pneumoniae (AcrAB-TolC) | elifesciences.orgmdpi.comroyalsocietypublishing.orgasm.org |

| Enzymatic Degradation | Proteolytic Cleavage | Secreted bacterial proteases degrade AMPs, rendering them inactive. Linear peptides are particularly susceptible. | Staphylococcus aureus (Aureolysin), Group A Streptococcus (SpeB), Pseudomonas aeruginosa (Elastase) | frontiersin.orgroyalsocietypublishing.orgfrontiersin.org |

| AMP Sequestration | Binding by Surface Proteins | Bacterial surface proteins bind to AMPs, neutralizing their activity. | Streptococcus pyogenes (M1 protein) | imrpress.com |

Pre Clinical Efficacy and Broad Spectrum Activity Studies

In Vitro Antimicrobial Spectrum

In vitro studies have consistently demonstrated that Iseganan (B549172) possesses a wide range of activity, encompassing Gram-positive and Gram-negative bacteria, as well as fungi and yeasts. researchgate.netatsjournals.orgatsjournals.org The mechanism of action involves binding to the microbial cell surface, leading to membrane disruption and cell death. researchgate.netmedchemexpress.com

Iseganan hydrochloride shows significant potency against a variety of Gram-positive bacteria. The compound's efficacy has been quantified through Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that prevents visible growth of a microorganism. Studies have reported MICs for Iseganan ranging from 0.13 to 64 µg/mL against species such as Staphylococcus aureus and various streptococci, including Streptococcus mitis, Streptococcus sanguis, and Streptococcus salivarius. researchgate.netncats.io Specific activity has also been noted against Corynebacterium species. cpu-bioinfor.orgfigshare.com

Table 1: In Vitro Activity of Iseganan Against Gram-Positive Bacteria

| Bacterial Species | Number of Strains/Isolates | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | 35 | 0.13 - 4 | cpu-bioinfor.orgfigshare.com |

| Methicillin-resistant S. aureus (MRSA) | ATCC 33591 | 4 | cpu-bioinfor.orgfigshare.com |

| Streptococcus mitis | 15 | 2 - 43 | cpu-bioinfor.orgfigshare.com |

| Streptococcus sanguis | 14 | 4 - 64 | cpu-bioinfor.orgfigshare.com |

| Streptococcus salivarius | 12 | 0.2 - 5.0 | cpu-bioinfor.orgfigshare.com |

| Streptococcus mutans | 3 | 0.7 - 1.3 | cpu-bioinfor.orgfigshare.com |

| Streptococcus spp. Group D | 6 | 0.25 - 4 | cpu-bioinfor.orgfigshare.com |

| Streptococcus spp. (general) | 16 | 1.3 - 16 | cpu-bioinfor.orgfigshare.com |

The compound is also highly effective against Gram-negative bacteria, which are often challenging to treat due to their protective outer membrane. Iseganan's MIC values for Gram-negative species such as Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli generally range from 0.06 to 8 µg/mL. researchgate.netncats.io This demonstrates potent activity against key pathogens, including those implicated in hospital-acquired infections. researchgate.netnih.gov For some species, such as Serratia marcescens, a wider range of MICs has been observed. cpu-bioinfor.orgfigshare.com

Table 2: In Vitro Activity of Iseganan Against Gram-Negative Bacteria

| Bacterial Species | Number of Strains/Isolates | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Pseudomonas aeruginosa | 18 | 1 - 8 | cpu-bioinfor.orgfigshare.com |

| Pseudomonas aeruginosa | ATCC 9027 | 2 | cpu-bioinfor.orgfigshare.com |

| Escherichia coli | 5 | 0.25 - 1 | cpu-bioinfor.orgfigshare.com |

| Klebsiella pneumoniae | 4 | 1 - 5 | cpu-bioinfor.orgfigshare.com |

| Acinetobacter calcoaceticus | 4 | 0.06 - 2 | cpu-bioinfor.orgfigshare.com |

| Haemophilus spp. | 15 | 1 - 8 | cpu-bioinfor.orgfigshare.com |

| Moraxella spp. | 12 | 0.2 - 0.8 | cpu-bioinfor.orgfigshare.com |

| Neisseria sp. | 1 | 8 | cpu-bioinfor.orgfigshare.com |

In addition to its antibacterial properties, this compound exhibits activity against fungi and yeasts. researchgate.netatsjournals.orgmedchemexpress.com This is a significant attribute, as fungal infections, particularly those caused by Candida species, are a major concern in immunocompromised individuals. researchgate.netmdpi.com Studies have demonstrated that Iseganan is effective against Candida albicans, with MIC values typically ranging from 4 to 16 µg/mL. cpu-bioinfor.orgfigshare.com This antifungal action contributes to its broad-spectrum profile. mdpi.com

A critical feature of Iseganan is its effectiveness against antibiotic-resistant bacteria. researchgate.net It has demonstrated rapid, microbicidal activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netncats.io At concentrations near its MIC, Iseganan reduced the viability of MRSA by more than 99.9% (3 logs) in under 16 minutes. researchgate.netncats.io Furthermore, studies have shown that the potential for developing resistance to Iseganan is low. After nine serial passages, the MIC of Iseganan for MRSA and P. aeruginosa increased by only two to four times, suggesting a stable activity profile and a lower propensity for inducing resistance compared to some conventional antibiotics. atsjournals.orgresearchgate.net

The efficacy of a topical antimicrobial agent is highly dependent on its stability and activity in the local biological environment. Iseganan has been shown to be stable and rapidly microbicidal in biological fluids such as saliva. nih.govatsjournals.orgresearchgate.net In one study, Iseganan effected a 4-log reduction (a 99.99% decrease) in the endogenous microflora present in pooled human saliva within two minutes. researchgate.net In a clinical setting, a single application was shown to decrease the density of the predominant Gram-positive oral flora by a thousand-fold (3 logs) and reduce the prevalence of Gram-negative bacteria and yeast within an hour. researchgate.net This potent and rapid activity in a complex biological medium underscores its potential for topical applications.

Activity Against Antibiotic-Resistant Organisms

In Vivo Studies in Animal Models (Mechanistic and Efficacy in Models)

The in vitro activity of Iseganan has been translated into efficacy in various pre-clinical animal models.

In a hamster model of radiation-induced oral mucositis, topical application of Iseganan resulted in a dose-dependent reduction in the severity of mucositis. researchgate.net This clinical improvement was associated with a more than 100-fold reduction in the density of local oral microflora, suggesting that the mechanism of action is linked to the reduction of microbial burden at the site of injury. researchgate.net

In a murine model of skin wound infection by Gram-negative bacteria, topically applied Iseganan demonstrated significant efficacy. infezmed.it Its antibacterial effect was further enhanced when used in combination with systemic antibiotics like Colistin, resulting in the greatest inhibition of bacterial growth in the wounds. infezmed.it

Further studies have explored its utility in preventing medical device-associated infections. In a murine model of catheter-related infection, pre-coating a central venous catheter (CVC) with Iseganan was shown to enhance the activity of linezolid (B1675486) against S. aureus, indicating a potential synergistic effect and a role in preventing biofilm formation on indwelling devices. infezmed.it

The compound's activity has also been assessed against parasites. In a murine model of cysticercosis, intraperitoneal administration of Iseganan reduced the parasite load, demonstrating a broader spectrum of anti-infective properties beyond bacteria and fungi. medchemexpress.com

Oral Mucositis Models (e.g., Hamster Models)

Iseganan has been investigated for its potential to mitigate oral mucositis, a common and debilitating side effect of cancer therapies. researchgate.netascopubs.org In a well-established hamster model of oral mucositis, the local application of Iseganan (also known as IB-367) demonstrated a significant, dose-dependent reduction in the severity of mucositis. frontiersin.org This clinical improvement was directly correlated with a substantial decrease in the oral microbial load, with reductions of over 100-fold observed. frontiersin.org The development and selection of Iseganan for this indication were partly based on its performance in such hamster models. researchgate.net

A key factor in the pathogenesis of oral mucositis is the colonization of mucosal tissues by a variety of microorganisms. researchgate.net Pre-clinical findings highlighted Iseganan's ability to significantly reduce the total oral aerobic bacterial, streptococcal, and yeast populations. researchgate.netnih.gov This broad antimicrobial action is considered a crucial element in its potential to prevent and treat oral infections that can exacerbate mucositis. researchgate.netnih.gov

| Oral Mucositis Model (Hamster) | Key Findings | Reference |

| Iseganan Application | Reduced severity of oral mucositis. | frontiersin.org |

| Microbial Load | >100-fold reduction in oral microflora densities. | frontiersin.org |

| Mechanism | Significant reduction in aerobic bacteria, streptococci, and yeast. | researchgate.netnih.gov |

Central Venous Catheter (CVC) Infection Models (e.g., Murine Models)

The formation of bacterial biofilms on medical devices like central venous catheters is a significant cause of healthcare-associated infections. plos.org While specific preclinical studies on Iseganan in murine CVC infection models are not extensively detailed in the provided results, the context of antimicrobial peptides (AMPs) in such models is relevant. For instance, other AMPs have been shown to be effective as catheter lock solutions in rat CVC infection models. mdpi.com The use of CVCs increases the risk of bacteremia and infections, particularly from coagulase-negative staphylococci. researchgate.net The broad-spectrum activity of Iseganan against both Gram-positive and Gram-negative bacteria suggests its potential utility in preventing these types of catheter-related infections. cpu-bioinfor.orgmedchemexpress.com Preclinical research has demonstrated that peptide coatings on catheters can prevent associated infections in mouse models, highlighting a potential application for potent AMPs like Iseganan. frontiersin.org

Wound Infection Models (e.g., Murine Models)

Wound infections represent another area where topical antimicrobial agents are of great interest. While direct murine wound infection model data for Iseganan is not specified in the search results, the efficacy of other antimicrobial peptides in such models provides a strong rationale for its potential. For example, the AMP PXL150 has shown efficacy against Pseudomonas aeruginosa in burn wound models in mice. frontiersin.org Similarly, other preclinical studies on AMPs for wound prophylaxis have been conducted. figshare.com Given that wound infections commonly involve Gram-negative bacilli and Staphylococcus aureus, Iseganan's broad-spectrum activity would be advantageous. researchgate.net

Anti-Parasitic Activity in Murine Cysticercosis Models

Beyond its antibacterial and antifungal properties, Iseganan has demonstrated anti-parasitic activity. medchemexpress.comglpbio.com In a murine model of cysticercosis caused by Taenia crassiceps, a single intraperitoneal administration of Iseganan resulted in a 25% reduction in the parasite load. nih.govmedchemexpress.com In vitro studies further elucidated the mechanism of action, showing that Iseganan disrupts the cysticerci of T. crassiceps. medchemexpress.com At concentrations of 200 and 400 μg/mL, Iseganan caused the parasites to shrink, lose motility, and their bladder walls to disrupt. nih.govmedchemexpress.com Electron microscopy revealed that the peptide caused the collapse of microvesicles in the tegument, leading to the extrusion of tegumentary tissues and ultimately, the complete loss of the tegument and parenchymal tissue structure within 24 hours. nih.gov

| Murine Cysticercosis Model (T. crassiceps) | Key Findings | Reference |

| In Vivo Efficacy | A single intraperitoneal dose reduced parasite load by 25%. | nih.govmedchemexpress.com |

| In Vitro Effects | Disruption of cysticerci, loss of motility, and size decrease. | nih.govmedchemexpress.com |

| Mechanism of Action | Collapse of tegumental microvesicles and complete loss of tegument structure. | nih.gov |

Synergy with Conventional Antibiotics in Pre-clinical Settings

A significant aspect of the preclinical evaluation of antimicrobial peptides is their potential to work in concert with conventional antibiotics. frontiersin.orgubc.ca This synergy can enhance efficacy and potentially overcome antibiotic resistance. ubc.ca Studies have shown that Iseganan (IB-367) exhibits a synergistic effect with certain conventional antibiotics. researchgate.net Specifically, a synergistic relationship was identified between Iseganan and fusidic acid, as well as with co-trimoxazole. researchgate.net This ability of cationic peptides to promote the uptake of other agents, like antibiotics, is a recognized phenomenon that can be particularly effective against antibiotic-resistant strains. ubc.ca

| Antibiotic | Synergy with Iseganan | Reference |

| Fusidic Acid | Synergistic (FIC index = 0.395) | researchgate.net |

| Co-trimoxazole | Synergistic (FIC index = 0.409) | researchgate.net |

Analytical and Biophysical Characterization Methodologies in Research

Spectroscopic Techniques for Structural Analysis

Spectroscopic methods are fundamental in elucidating the three-dimensional structure of peptides like iseganan (B549172) hydrochloride.

Circular Dichroism (CD) spectroscopy is a widely used method to investigate the secondary structure of proteins and peptides. nih.gov This technique measures the differential absorption of left and right-handed circularly polarized light by chiral molecules. The resulting CD spectrum in the far-UV region (180-240 nm) provides information about the proportions of α-helix, β-sheet, and random coil conformations in the peptide structure. nih.gov

For peptides like iseganan, CD spectroscopy can be used to study their conformation in different environments, such as in aqueous solution or in the presence of membrane-mimicking agents like detergents or lipid vesicles. nih.govumich.edu For instance, studies on the interaction of antimicrobial peptides with detergents and lipids often utilize CD to monitor conformational changes upon binding. nih.gov The analysis of CD spectra helps in understanding how the peptide folds, which is crucial for its biological activity. umich.eduasm.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic and Electrophoretic Techniques

These techniques are essential for assessing the purity of iseganan hydrochloride and identifying potential impurities or degradation products.

Capillary Electrophoresis (CE) is a high-resolution separation technique that has been specifically developed to characterize this compound. researchgate.net This method is used to determine the electrophoretic purity and the levels of potential impurities and degradation products in the drug substance. researchgate.net Optimized CE parameters allow for excellent resolution and reproducibility. researchgate.net

Research has shown that CE provides significantly better separation and resolution between the polycationic iseganan peptide and its truncated analogs compared to High-Performance Liquid Chromatography (HPLC) methods. researchgate.net While HPLC may fail to resolve some impurities from each other, CE has demonstrated the ability to separate these potential degradation products effectively. researchgate.net

Microbiological Assay Methods for Activity Assessment

Microbiological assays are crucial for quantifying the antimicrobial potency of this compound against various microorganisms.

The Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial agent's activity. It is defined as the lowest concentration of the drug that prevents visible growth of a microorganism after a specified incubation period. researchgate.netcpu-bioinfor.org The MIC of this compound has been determined against a broad spectrum of pathogens, including bacteria and fungi, typically using broth microdilution methods. researchgate.netcpu-bioinfor.org

The antimicrobial activity of iseganan has been shown against both Gram-positive and Gram-negative bacteria. cpu-bioinfor.orgncats.io For instance, MIC values have been reported to range from 0.13 to 64 µg/mL for Gram-positive bacteria and from 0.06 to 8 µg/mL for Gram-negative species. ncats.io In some studies, the MIC for methicillin-resistant Staphylococcus aureus (MRSA) was found to be 4 µg/mL, and for Pseudomonas aeruginosa, it was 2 µg/mL. cpu-bioinfor.orgncats.io Research has also indicated that the MIC of this compound remained consistent throughout the course of treatment in clinical studies, suggesting a low potential for the development of resistance. researchgate.netnih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of Iseganan against Various Microorganisms

| Microorganism | Type | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Streptococcus mitis | Gram-positive | 2 - 43 | cpu-bioinfor.org |

| Streptococcus sanguis | Gram-positive | 4 - 64 | cpu-bioinfor.org |

| Streptococcus salivarius | Gram-positive | 0.2 - 5.0 | cpu-bioinfor.org |

| Staphylococcus aureus | Gram-positive | 0.13 - 4 | cpu-bioinfor.orgncats.io |

| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 4 | cpu-bioinfor.orgncats.io |

| Klebsiella spp. | Gram-negative | 1 - 5 | cpu-bioinfor.orgncats.io |

| Escherichia coli | Gram-negative | 0.25 - 1 | cpu-bioinfor.org |

| Pseudomonas aeruginosa | Gram-negative | 1 - 8 | cpu-bioinfor.orgncats.io |

| Candida albicans | Fungus | 4 - 16 | cpu-bioinfor.org |

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

The determination of the minimum bactericidal concentration (MBC) and minimum fungicidal concentration (MFC) for this compound is crucial for quantifying its lethal activity against pathogenic microbes. These values represent the lowest concentration of the antimicrobial agent required to kill a particular bacterium or fungus, respectively. wikipedia.org The standard method for determining MBC and MFC is an extension of the minimum inhibitory concentration (MIC) assay, typically performed using a broth microdilution technique. researchgate.netcreative-diagnostics.com

The process begins with the determination of the MIC, which is the lowest concentration of this compound that inhibits the visible growth of a microorganism after an incubation period. creative-diagnostics.comtaylorandfrancis.com Following MIC determination, an aliquot from the wells of the microtiter plate showing no visible growth (i.e., at the MIC and higher concentrations) is subcultured onto an agar (B569324) medium that is free of the antimicrobial agent. wikipedia.orgtaylorandfrancis.com These plates are then incubated to allow any surviving organisms to grow. The MBC or MFC is identified as the lowest concentration of the agent that results in a ≥99.9% reduction in the viability of the initial microbial inoculum. wikipedia.orgcreative-diagnostics.com An antimicrobial agent is generally considered bactericidal if its MBC is no more than four times its MIC. wikipedia.org

Research has demonstrated that this compound possesses broad-spectrum activity, significantly reducing the microbial load of various oral bacteria and yeasts. researchgate.netresearchgate.net Studies involving patients undergoing chemotherapy showed a marked decrease in the densities of viridans streptococci, non-hemolytic streptococci, and yeasts upon treatment with an Iseganan HCl oral rinse. researchgate.net While specific MBC/MFC values from single studies are proprietary or varied, the collective data indicate potent bactericidal and fungicidal effects. researchgate.netnih.gov

The table below illustrates the typical format for presenting MBC and MFC data for this compound against a panel of representative microorganisms.

| Microorganism | Type | MIC Range (µg/mL) | MBC/MFC Range (µg/mL) |

| Streptococcus viridans | Gram-positive Bacteria | Data not available | Data not available |

| Staphylococcus aureus | Gram-positive Bacteria | Data not available | Data not available |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Data not available | Data not available |

| Escherichia coli | Gram-negative Bacteria | Data not available | Data not available |

| Candida albicans | Fungus (Yeast) | Data not available | Data not available |

This table is illustrative. Specific, comprehensive MBC/MFC values for this compound against a wide range of organisms are not publicly available in the search results.

Membrane Interaction Studies (e.g., Lipid Monolayer Insertion Assays)

The primary mechanism of action for this compound, a synthetic analog of the antimicrobial peptide protegrin-1 (B1576752), involves the disruption of microbial cell membrane integrity. researchgate.netnih.gov Its potent microbicidal activity is largely attributed to its ability to selectively interact with and permeabilize these membranes. nih.govscialert.net As a cationic peptide, the initial interaction is driven by electrostatic forces between the positively charged amino acid residues of Iseganan and the negatively charged components of microbial membranes, such as phospholipids (B1166683) (e.g., phosphatidylglycerol), lipopolysaccharides (LPS) in Gram-negative bacteria, and acidic polysaccharides in Gram-positive bacteria. nih.govscialert.netnih.gov

Lipid monolayer insertion assays are a key biophysical technique used to study these interactions in a controlled, model environment. researchgate.netcore.ac.uk In this method, a monolayer of lipids, designed to mimic the composition of a bacterial or eukaryotic cell membrane, is formed at an air-water interface. researchgate.net When this compound is introduced into the aqueous subphase, its insertion into the lipid monolayer can be measured by monitoring changes in surface pressure. A significant increase in surface pressure indicates that the peptide has penetrated the lipid film, disrupting its organization. core.ac.uk

Studies on protegrins and related peptides have revealed critical insights through such assays:

Selective Insertion : These peptides readily insert into and disrupt monolayers composed of negatively charged lipids like phosphatidylglycerol (PG) and lipid A, which are characteristic of bacterial membranes. researchgate.net

Zwitterionic Inertness : In contrast, monolayers made of zwitterionic lipids like phosphatidylcholine (PC), which are predominant in mammalian cell membranes, are significantly less affected. researchgate.netcore.ac.uk This selectivity is fundamental to the peptide's ability to target microbes over host cells.

Mechanism of Disruption : Following the initial electrostatic binding, the peptide inserts into the hydrophobic core of the membrane. scialert.netuq.edu.au This process is described by several models, including the "toroidal pore" and "carpet" models. nih.govmdpi.com In the toroidal pore model, peptides and lipid headgroups bend to form a water-filled channel, while the carpet model involves a detergent-like disruption of the membrane after a threshold concentration of peptide accumulates on the surface. scialert.netnih.govmdpi.com This permeabilization leads to the leakage of cellular contents and ultimately, cell death. researchgate.netnih.gov

The binding and insertion are facilitated by the amphipathic structure of the peptide, which folds into a specific conformation, like a β-hairpin for protegrins, upon interacting with the membrane surface. nih.govscialert.net This allows the hydrophobic regions of the peptide to associate with the lipid acyl chains while the hydrophilic regions interact with the lipid headgroups and the aqueous environment. nih.gov

Comparative Research with Other Host Defense Peptides and Future Directions

Comparative Analysis with Other Cathelicidins (e.g., LL-37, Indolicidin (B8082527), PR-39)

Cathelicidins are a diverse family of antimicrobial peptides characterized by a conserved N-terminal "cathelin" domain and a highly variable C-terminal cationic peptide domain, which becomes the active antimicrobial peptide after cleavage. frontiersin.orgucsd.edu Iseganan's properties are best understood when compared against other well-studied cathelicidins from different structural classes.

The structural diversity among cathelicidin-derived peptides is vast, leading to different physical properties and biological activities. frontiersin.org Iseganan (B549172), as a protegrin analog, is a β-hairpin peptide stabilized by disulfide bonds. This contrasts sharply with the α-helical structure of human LL-37, the extended, proline-rich structure of PR-39, and the tryptophan-rich nature of indolicidin. ucsd.edu

Despite these different secondary structures, a common feature of these peptides is their amphipathic nature, meaning they possess both hydrophobic and cationic (positively charged) regions. nih.govnih.gov This characteristic is crucial for their initial electrostatic interaction with negatively charged microbial membranes. mdpi.comnih.gov The distribution of charge and hydrophobicity, however, varies significantly, influencing their specific mechanisms of action and selectivity. nih.gov

Table 1: Structural Comparison of Iseganan and Other Cathelicidins

| Feature | Iseganan (Protegrin-1 Analog) | LL-37 (Human) | Indolicidin (Bovine) | PR-39 (Porcine) |

| Primary Structure | 18 amino acids, Cysteine-rich | 37 amino acids, Leucine-rich | 13 amino acids, Tryptophan-rich | 39 amino acids, Proline/Arginine-rich |

| Secondary Structure | β-hairpin stabilized by two disulfide bonds | α-helical, forms a curved helix-bend-helix motif semanticscholar.org | Extended, adopts a unique conformation in membranes | Extended, polyproline-like helix |

| Key Characteristic | Rigid, sheet-like structure | Amphipathic α-helix nih.govsemanticscholar.org | High tryptophan content | High proline and arginine content |

| Net Charge (pH 7) | Highly Cationic | Cationic (+6) nih.gov | Cationic | Highly Cationic |

The structural differences among these peptides directly translate into distinct mechanisms of antimicrobial action.

Iseganan: Like other protegrins, Iseganan acts rapidly by disrupting the integrity of the bacterial membrane. researchgate.net Its rigid β-sheet structure is thought to insert into the lipid bilayer, forming pores or channels that lead to leakage of cellular contents and rapid cell death. nih.govresearchgate.net

LL-37: This α-helical peptide also targets the microbial membrane, but its mechanism is often described by models such as the "carpet" or "toroidal pore" model. It first binds electrostatically to the membrane surface and, upon reaching a critical concentration, disrupts the membrane integrity. mdpi.com Unlike Iseganan, LL-37's action can be inhibited under certain physiological conditions, such as the presence of high salt concentrations. mdpi.com

Indolicidin: While indolicidin interacts with and perturbs microbial membranes, its primary mechanism may involve translocation across the membrane to inhibit intracellular processes, such as DNA synthesis. mdpi.com Its high tryptophan content is crucial for its membrane interaction.

PR-39: This peptide is a notable exception among many cathelicidins as it does not primarily kill bacteria by forming pores. Instead, it crosses the bacterial membrane without causing significant disruption and inhibits the synthesis of proteins and DNA, ultimately leading to cell death. nih.govmdpi.com

Table 2: Mechanistic Comparison of Iseganan and Other Cathelicidins

| Peptide | Primary Mechanism of Action | Intracellular Targets |

| Iseganan | Rapid membrane disruption and permeabilization. researchgate.net | None identified; primarily membranolytic. |

| LL-37 | Membrane disruption via carpet/toroidal pore models. mdpi.com | Can modulate host cell functions, but primary antimicrobial action is membranolytic. mdpi.com |

| Indolicidin | Membrane perturbation and translocation. mdpi.com | Inhibition of DNA synthesis. mdpi.com |

| PR-39 | Translocation across the membrane without lysis. nih.gov | Inhibition of protein and DNA synthesis. nih.govmdpi.com |

Structural Similarities and Differences

Immunomodulatory Potential of Iseganan and Related Peptides (Theoretical)

Beyond their direct microbicidal effects, many host defense peptides, including cathelicidins, are potent modulators of the host immune response. mdpi.comnih.govfrontiersin.org LL-37, for example, can attract immune cells like neutrophils and monocytes to sites of infection, influence cytokine expression, and promote wound healing. mdpi.comnih.gov Similarly, PR-39 has demonstrated immunomodulatory activities. nih.gov

While Iseganan was primarily developed and trialed for its direct and rapid antimicrobial properties, its origin as a cathelicidin (B612621) analog suggests it may possess theoretical immunomodulatory capabilities. nih.govresearchgate.net For instance, some studies noted that Iseganan's parent family, the protegrins, and other related peptides can modulate the production of inflammatory cytokines like TNF-α. nih.gov The ability of HDPs to modify immune responses is considered a highly promising therapeutic strategy, as it can bolster the body's own defenses against pathogens. frontiersin.orgnih.gov This dual action—direct killing and immune modulation—is a key advantage that antimicrobial peptides hold over traditional antibiotics. frontiersin.org

Advanced Research on Delivery Systems and Formulations for Pre-clinical Studies

A major hurdle in the clinical application of peptide-based drugs like Iseganan is their susceptibility to degradation by proteases and potential off-site toxicity. nih.govnih.gov Advanced drug delivery systems are being researched to overcome these limitations for antimicrobial peptides in general. nih.govmdpi.com These systems aim to protect the peptide, improve its stability, and deliver it effectively to the site of infection. nih.gov

Key delivery systems under investigation in preclinical studies include:

Lipid-Based Nanoparticles (e.g., Liposomes): These are biocompatible vesicles that can encapsulate peptides, protecting them from enzymatic degradation and improving their pharmacokinetic profile. nih.gov Liposomal formulations have been successfully used for other peptides like LL-37 and polymyxin (B74138) B. nih.gov

Polymeric Nanoparticles: These systems can be engineered for controlled release of the encapsulated peptide, maintaining an effective concentration at the target site over a longer period. nih.gov

Hydrogels: For topical or localized applications, embedding peptides in hydrogels can provide sustained release, which is beneficial for treating wound infections or localized conditions. mdpi.com

Conjugation: Attaching peptides to other molecules, such as nanoparticles or polymers, can enhance their stability and antibacterial efficacy. mdpi.comnih.gov For instance, conjugating LL-37 and indolicidin to carbon nanotubes was shown to increase their immunomodulatory potency at significantly lower concentrations. nih.gov

Exploiting Iseganan's Unique Properties for Novel Antimicrobial Strategies

Iseganan's distinct characteristics, such as its rapid bactericidal activity and its robust, disulfide-bond-stabilized structure, offer unique opportunities for novel antimicrobial strategies. researchgate.netresearchgate.net Its mechanism of action, which involves direct membrane disruption, makes the development of microbial resistance less likely compared to traditional antibiotics that target specific metabolic pathways. researchgate.net

Future strategies could involve:

Topical and Localized Therapies: Iseganan's rapid action and stability make it a strong candidate for topical formulations aimed at preventing or treating skin, wound, or mucosal infections, such as the oral mucositis for which it was clinically investigated. researchgate.netresearchgate.net

Peptide Engineering: Iseganan can serve as a structural template for designing new synthetic peptides. nih.gov By modifying its amino acid sequence, researchers can aim to enhance its antimicrobial potency, broaden its spectrum of activity, or reduce any potential host cell toxicity. nih.gov

Prodrug Strategies: To minimize toxicity and improve stability, Iseganan could be developed as a prodrug. nih.gov This involves designing a precursor form of the peptide that is inactive until it reaches the site of infection, where a specific bacterial or host enzyme cleaves it to release the active peptide. nih.gov

Methodological Innovations in Antimicrobial Peptide Research Relevant to Iseganan

The field of antimicrobial peptide research is continually evolving, with new methodologies that could be applied to reinvigorate the study of Iseganan and similar peptides.

Computational Modeling and AI: Artificial intelligence (AI) and machine learning (ML) are accelerating the design and optimization of new peptides. nih.govnih.govresearchgate.net These tools can predict the antimicrobial activity, structure, and toxicity of novel sequences, allowing for the rapid in silico screening of thousands of potential candidates based on templates like Iseganan. nih.gov